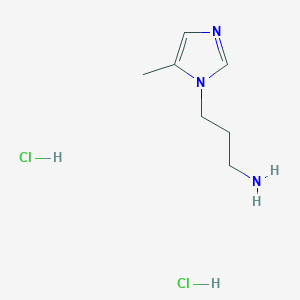
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride” is a compound with the CAS Number: 1423034-32-5 . It has a molecular weight of 212.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7-5-9-6-10 (7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis
The compound has a melting point of 15 °C and a boiling point of 150-152 °C . It has a density of 0.973 g/mL at 25 °C .Scientific Research Applications
Synthesis and Transformations
A significant area of research involving derivatives similar to 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is the synthesis of new chemical entities and the exploration of their chemical transformations. For instance, studies have focused on the synthesis of new optically active 1H-imidazole 3-oxides and their potential transformation into various derivatives. These transformations include the creation of 2,3-dihydro-1H-imidazole-2-thione derivatives via sulfur-transfer reactions, and the production of optically active 2,3-bis(imidazolyl)propanoates through reduction processes. Such chemical transformations are crucial for developing novel compounds with potential applications in medicinal chemistry and other fields (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Anticancer Activity
Another significant area of research is the investigation of benzimidazoles and their derivatives for anticancer activities. For example, a series of benzimidazoles bearing the oxadiazole nucleus were synthesized and evaluated for their anticancer properties. These compounds showed significant to good anticancer activity in vitro, highlighting the potential of such chemical structures in developing new therapeutic agents (Rashid, Husain, & Mishra, 2012).
Molecular Structure Analysis
Research has also delved into the molecular structure analysis of imidazole derivatives to understand their physical, chemical, and biological properties better. For instance, the molecular structure of a specific imidazole derivative was investigated using experimental and theoretical techniques, revealing insights into its molecular stability, charge distribution, and potential biological activity. Such studies are pivotal in designing compounds with desired properties for pharmaceutical applications (Aayisha et al., 2019).
Catalytic Applications
Imidazole derivatives have been explored for their catalytic applications as well. Research into ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, for instance, has shown that these complexes are highly efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy. This area of research is particularly relevant for developing new methods in synthetic organic chemistry and for the synthesis of complex organic molecules (Donthireddy, Illam, & Rit, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-5-9-6-10(7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZJBQVBOCXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
CAS RN |
1423034-32-5 |
Source


|
| Record name | 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

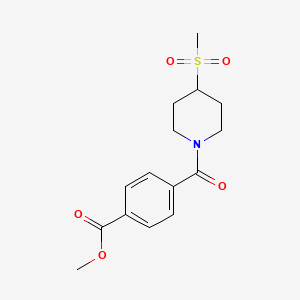
![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)
![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)
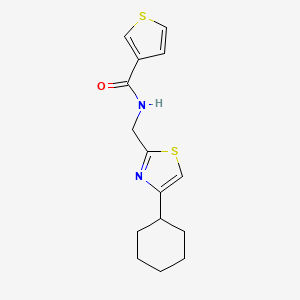
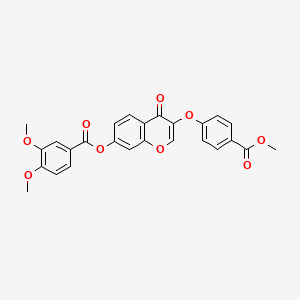
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide](/img/structure/B2998719.png)
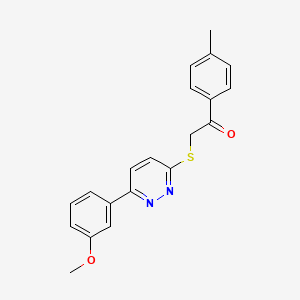


![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)
![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)
